molecular formula C8H8Cl2O B2492463 (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol CAS No. 178460-78-1

(1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol

Cat. No. B2492463
CAS RN: 178460-78-1
M. Wt: 191.05
InChI Key: FMVSIWSINRIEKZ-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol often involves multi-step procedures starting from related chlorophenyl compounds. For instance, Zhang et al. (2014) developed a facile 7-step procedure for the synthesis of enantiomerically pure diarylethanes starting from phenyl compounds, which highlights the complexity and the precise control required in synthesizing such chlorinated organic molecules (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is characterized by the presence of chloro groups that significantly influence the physical and chemical properties of these molecules. Single-crystal X-ray diffraction is a common method used to determine the absolute configurations of these compounds, providing detailed insights into their stereochemistry and molecular conformation (Zheng et al., 2014).

Chemical Reactions and Properties

The reactivity of (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol and similar compounds involves various chemical transformations, such as esterification and reduction, often yielding high-purity products. These reactions underscore the compounds' utility in organic synthesis and their potential in creating diverse chemical structures (Lirong, 2007).

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, chemically related to (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol, has been synthesized for pharmacological and agrochemical screening, showing fungicidal activity (Kuzenkov & Zakharychev, 2009).
  • The compound has been used in studies to understand the degradation and environmental fate of related compounds such as DDT and its metabolites in various matrices like soil and water (Guo et al., 2009).

Environmental and Biological Impact

  • Research on the metabolism of related compounds like DDT in various organisms like Alcaligenes denitrificans has included the study of compounds like (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol (Ahuja et al., 2001).
  • The compound has also been used to develop methods for the extraction and determination of DDT and its degradation products in water samples, indicating its utility in environmental monitoring (Zhou et al., 2007).

Photocatalytic Degradation Studies

  • Studies on the photocatalytic degradation of DDT, a related compound, in the presence of semiconductor particulates like TiO2, have provided insights into the degradation pathways of chlorinated compounds including (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol (Borello et al., 1989).

Chemical Reaction Studies

  • The compound has been involved in studies exploring nucleophilic substitution reactions with various derivatives, contributing to a deeper understanding of chemical reaction mechanisms (Erdogan & Erdoğan, 2019).

Crystal Structure Analysis

  • Research on the crystal structure of related compounds has provided insights into the structural systematics of DDT-type compounds, which is relevant for understanding the physical and chemical properties of (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol (Kennard et al., 1984).

properties

IUPAC Name

(1S)-2-chloro-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVSIWSINRIEKZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol

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